N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide is an organic compound that features a bithiophene core linked to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. A common method is the Suzuki coupling reaction, where 3-bromothiophene is coupled with a thiophene boronic acid in the presence of a palladium catalyst.
Attachment of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be introduced through an amide coupling reaction. This involves reacting the bithiophene core with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as bromination using bromine or N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, N-bromosuccinimide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide has several scientific research applications:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
Materials Science: It can be used in the development of conductive polymers and advanced materials with unique electronic properties.
Biological Studies: The compound’s structural features may be explored for potential biological activities, including as a ligand in receptor studies or as a building block in drug design.
Industrial Applications: It can be utilized in the synthesis of advanced materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide is primarily related to its electronic properties. The bithiophene core allows for effective conjugation and electron delocalization, which can facilitate charge transport in electronic devices. The phenylpropanamide moiety may interact with specific molecular targets, influencing the compound’s overall activity and functionality.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of bithiophene derivatives.
N-(2-octyldodecyl)-3,3’-bithiophene-2,2’-dicarboximide: A similar compound with different substituents on the bithiophene core.
N,N-Diphenylhydrazones Bearing Bithiophene: Compounds with bithiophene spacers used in nonlinear optical applications.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-3-phenylpropanamide is unique due to its specific combination of a bithiophene core and a phenylpropanamide moiety. This structure provides a balance of electronic properties and functional groups, making it versatile for various applications in organic electronics and materials science.
Properties
IUPAC Name |
3-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(7-6-14-4-2-1-3-5-14)19-11-17-10-16(13-22-17)15-8-9-21-12-15/h1-5,8-10,12-13H,6-7,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNJNBNBXFSONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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